molecular formula C8H14N2O B13208789 5-Oxaspiro[2.5]octane-8-carboximidamide

5-Oxaspiro[2.5]octane-8-carboximidamide

Cat. No.: B13208789
M. Wt: 154.21 g/mol
InChI Key: MBGVHVWJTRHUOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[2.5]octane-8-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaspiro ketones, while reduction could produce spirocyclic alcohols .

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.5]octane-8-carboximidamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxaspiro[2.5]octane-8-carboxamide
  • 5-Oxaspiro[2.5]octane-8-carboxylic acid
  • 5-Oxaspiro[2.5]octane-8-carboxylate

Uniqueness

5-Oxaspiro[2.5]octane-8-carboximidamide is unique due to its specific spirocyclic structure and the presence of the carboximidamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-oxaspiro[2.5]octane-8-carboximidamide

InChI

InChI=1S/C8H14N2O/c9-7(10)6-1-4-11-5-8(6)2-3-8/h6H,1-5H2,(H3,9,10)

InChI Key

MBGVHVWJTRHUOB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(C1C(=N)N)CC2

Origin of Product

United States

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